1-{Spiro[2.2]pentan-1-yl}ethan-1-ol
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Overview
Description
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol It is characterized by a spiro structure, which consists of two cyclopropane rings connected at a single carbon atom, forming a unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol typically involves the reaction of spiro[2.2]pentane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-{Spiro[2.2]pentan-1-yl}ethan-1-ol: Similar in structure but with different positional isomerism.
1-{Spiro[2.2]pentan-1-yl}ethan-1-one: Contains a ketone functional group instead of a hydroxyl group.
Uniqueness
1-{Spiro[2.2]pentan-1-yl}ethan-1-ol is unique due to its specific spiro structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-spiro[2.2]pentan-2-ylethanol |
InChI |
InChI=1S/C7H12O/c1-5(8)6-4-7(6)2-3-7/h5-6,8H,2-4H2,1H3 |
InChI Key |
FOFWWMQHIRRUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC12CC2)O |
Origin of Product |
United States |
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